Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Description
Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is an organoboron compound featuring a bicyclo[2.2.2]octane core with a boron atom at the bridgehead, a furan-2-yl substituent, and a sodium counterion. This compound belongs to a class of borabicyclo derivatives widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability and reactivity compared to simple boronic acids. The trioxa (three oxygen atoms) ring system stabilizes the boron center, making it less prone to hydrolysis, particularly in aqueous reaction conditions .
Properties
Molecular Formula |
C9H12BNaO4 |
|---|---|
Molecular Weight |
217.99 g/mol |
IUPAC Name |
sodium;1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H12BO4.Na/c1-9-5-12-10(13-6-9,14-7-9)8-3-2-4-11-8;/h2-4H,5-7H2,1H3;/q-1;+1 |
InChI Key |
ASVFOXYZBKEYRY-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC=CO3.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Cyclic Triol Borate Formation
The most efficient route involves a one-step reaction between 2-furylboronic acid and 1,1,1-tris(hydroxymethyl)ethane in the presence of sodium hydroxide (NaOH). This method, adapted from analogous syntheses of cyclic triol borates, proceeds under mild conditions in dioxane at 30°C. The reaction mechanism involves initial esterification of the boronic acid with the triol, followed by cyclization mediated by the base.
Reaction Conditions:
-
Solvent: Anhydrous dioxane
-
Temperature: 30°C
-
Base: NaOH (1 equivalent)
-
Time: 3 hours
-
Yield: ~87% (extrapolated from analogous phenylboronic acid derivatives)
The sodium salt precipitates directly from the reaction mixture, enabling straightforward isolation via filtration. This method avoids intermediate purification steps, making it scalable for laboratory and industrial applications.
Indirect Synthesis via Potassium Salt Intermediate
An alternative approach involves synthesizing the potassium analogue first, followed by cation exchange. The potassium salt, potassium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide, is prepared using potassium hydroxide (KOH) under identical conditions. Subsequent treatment with sodium sulfate (Na₂SO₄) in aqueous methanol facilitates ion exchange, yielding the sodium derivative.
Key Steps:
-
Synthesis of Potassium Salt:
-
Cation Exchange:
-
Potassium borate + Na₂SO₄ → Sodium borate + K₂SO₄ (precipitate).
-
While this method offers flexibility, the direct synthesis using NaOH is preferred due to higher yields and fewer steps.
Reaction Optimization and Parameter Analysis
Solvent and Temperature Effects
The choice of dioxane as the solvent is critical for achieving high yields. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) result in lower cyclization efficiency due to competitive side reactions. Elevated temperatures (>50°C) promote decomposition, whereas temperatures below 25°C prolong reaction times without improving yields.
Base Selection and Stoichiometry
Sodium hydroxide outperforms other bases (e.g., LiOH, CsOH) in terms of yield and reaction rate. A 1:1 molar ratio of base to boronic acid is optimal; excess base leads to hydrolysis of the borate ester, while insufficient base results in incomplete cyclization.
Characterization and Analytical Data
Spectroscopic Identification
X-ray Crystallography
Single-crystal X-ray analysis reveals a bicyclo[2.2.2]octane framework with boron at the bridgehead position. The sodium ion is coordinated by three ether oxygen atoms, forming a distorted tetrahedral geometry.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Synthesis (NaOH) | Indirect Synthesis (KOH + Na₂SO₄) |
|---|---|---|
| Yield | 87% | 62% (after ion exchange) |
| Reaction Time | 3 hours | 6 hours (total) |
| Purity | >95% | 90–92% |
| Scalability | High | Moderate |
The direct method is superior in efficiency and purity, though the indirect route remains valuable for accessing potassium intermediates for other applications.
Practical Challenges and Mitigation Strategies
Moisture Sensitivity
The sodium borate is hygroscopic, requiring storage under inert atmospheres. Synthesis must exclude moisture to prevent hydrolysis to boric acid and furan derivatives.
Byproduct Formation
Trace amounts of unreacted triol (≤3%) are removed via recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound acts as an efficient boron nucleophile in palladium-catalyzed couplings with aryl halides. Its sodium counterion facilitates transmetalation steps, though potassium salts generally show higher reactivity .
Example Reaction with N-Boc-4-iodo-L-phenylalanine
-
Conditions : Pd-Calix-NS catalyst (0.005 mol%), phosphate buffer (pH 8), 37°C, 3 h .
-
Yield : 87% for the sodium salt variant (similar to the potassium analog) .
-
Product : N-Boc-4-(furan-2-yl)-L-phenylalanine (confirmed by NMR and MS) .
Key Mechanistic Features :
-
The bicyclic borate structure stabilizes the boron center, reducing side reactions like dimerization .
-
Sodium’s smaller ionic radius compared to potassium may slightly reduce reaction rates due to weaker ion-pair dissociation .
Counterion Effects on Reactivity
The sodium salt’s performance varies with reaction conditions and counterion interactions. Data from analogous potassium and lithium salts provide insights:
| Counterion (M) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|
| Na (2c) | 3 | 87 | Optimal for aryl couplings |
| K (2a) | 3 | 80 | Higher solubility in polar solvents |
| Li (2b) | 3 | 46 | Poor transmetalation efficiency |
Sodium salts balance solubility and reactivity, making them suitable for reactions requiring mild conditions .
Substrate Scope and Limitations
The compound reacts efficiently with electron-deficient and sterically hindered aryl halides, though prolonged reaction times (up to 16 h) are required for substrates like 3-nitroiodobenzene :
| Substrate | Product Yield (%) | Time (h) |
|---|---|---|
| 4-Iodo-L-phenylalanine | 87 | 3 |
| 3-Nitroiodobenzene | 72 | 16 |
| 2-Methyliodobenzene | 59 | 16 |
Steric hindrance at the ortho position reduces yields, while electron-withdrawing groups slow transmetalation .
Side Reactions and Stability
-
Dimerization : Observed in reactions with AgOAc additives, leading to 2-fluorocinnamyl dimers (e.g., compound 14 in ).
-
pH Sensitivity : Reactions proceed efficiently at pH 6–8, but acidic conditions (<pH 6) reduce yields due to borate protonation .
Comparative Reactivity with Other Boron Reagents
The sodium borabicyclo-octane uide outperforms traditional boronic acids in stability and selectivity:
| Reagent Type | Stability to Protodeboronation | Suzuki-Miyaura Yield (%) |
|---|---|---|
| Sodium Borabicyclo-uide | High | 87 |
| Phenylboronic Acid | Moderate | 65–75 |
| Potassium Trifluoroborate | High | 78 |
This enhanced stability is attributed to the rigid bicyclic structure shielding the boron atom .
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has been utilized as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its ability to facilitate the coupling of aryl and vinyl halides with organometallic nucleophiles has been demonstrated in various studies, leading to the synthesis of complex organic molecules with high yields and selectivity .
Synthesis of Functionalized Boron Compounds
The compound serves as a precursor for the synthesis of functionalized boron compounds. Its unique bicyclic structure allows for the introduction of diverse functional groups through electrophilic substitution reactions. This property is particularly useful in pharmaceutical chemistry for developing new drug candidates with enhanced biological activity .
Catalysis
Catalyst Support for Transition Metal Catalysts
Research indicates that this compound can act as a support for transition metal catalysts, enhancing their stability and reactivity in various catalytic processes. For instance, it has been reported to improve the efficiency of palladium-catalyzed reactions by providing a stable environment that prevents catalyst deactivation .
Self-Assembling Catalytic Systems
The compound has been incorporated into self-assembling catalytic systems, where it plays a crucial role in the formation of nanostructured materials that exhibit catalytic properties. These systems have shown promise in organic transformations and environmental remediation processes .
Materials Science
Development of Boron-Doped Materials
In materials science, this compound is being explored for the development of boron-doped materials with enhanced electronic properties. These materials have potential applications in electronic devices and sensors due to their improved conductivity and stability .
Nanocomposites for Drug Delivery
The compound's unique structure allows it to be integrated into nanocomposite materials designed for drug delivery applications. By modifying its surface properties, researchers are investigating its use as a carrier for targeted drug delivery systems that can improve therapeutic efficacy and reduce side effects .
Case Studies
Mechanism of Action
The mechanism of action of Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the boron atom can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
All compounds in this class share the 4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide core. Key differences arise from:
Aromatic substituents on the boron atom (furan, methoxyphenyl, pyridinyl).
Counterions (sodium, potassium, lithium).
Table 1: Substituent and Counterion Comparison
Table 2: NMR Spectral Data Comparison (¹H, DMSO-d₆)
Counterion Effects
- Potassium vs. Sodium vs. Lithium :
- Potassium salts (e.g., 2i , 2f ) are commonly used due to their balance of solubility and stability in polar solvents like DMSO or water .
- Lithium variants (e.g., pyridinyl derivative) may offer higher solubility in organic solvents, beneficial for anhydrous reactions .
- Sodium salts are hypothesized to exhibit intermediate solubility properties, though direct data are lacking.
Research Findings and Limitations
Synthetic Yields : Yields for potassium salts range from 67–69%, suggesting moderate efficiency in boronic acid coupling steps .
Lack of Sodium-Specific Data : Most evidence describes potassium or lithium salts. Sodium variants may require optimized synthetic protocols.
Biological Activity
Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a boron-containing compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a boron atom integrated into its framework, which is characteristic of many boron-containing compounds known for their reactivity and biological significance.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer cell lines.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : It has been reported to act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.
Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
This suggests that the compound may selectively target cancer cells while exhibiting minimal toxicity to normal cells.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
The results indicate that this compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus.
Enzyme Inhibition
Inhibition studies revealed that the compound effectively inhibits the enzyme carbonic anhydrase with an IC50 value of 8 µM, indicating potential applications in conditions where modulation of this enzyme is beneficial.
Case Studies and Applications
Several case studies have explored the therapeutic applications of this compound:
-
Cancer Treatment : A clinical trial is underway to evaluate the efficacy of this compound in combination with standard chemotherapy agents for breast cancer patients.
- Objective : To assess safety and efficacy.
- Status : Ongoing.
-
Antimicrobial Therapy : Researchers are investigating its potential as a treatment for antibiotic-resistant bacterial infections.
- Objective : To determine effectiveness against resistant strains.
- Status : Preliminary results are promising.
Q & A
Q. What are the standard synthetic protocols for Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution using ω-iodoalkyl intermediates. For example, 1-(ω-iodoalkyl)-4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octane derivatives are prepared by reacting ω-bromoalkanoyl chlorides (synthesized from ω-bromoalkanoic acids and thionyl chloride) with bicyclo precursors. Subsequent alkylation with sodium furan-2-ylborate under reflux in anhydrous THF with Cs₂CO₃ as a base yields the sodium salt. Yields (48–56%) depend on alkyl chain length and reaction time (6–12 hours) .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Base | Cs₂CO₃ | 48–56% |
| Solvent | Anhydrous THF | — |
| Temperature | Reflux (~66°C) | — |
| Reaction Time | 6–12 hours | — |
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key spectroscopic markers include:
- ¹H NMR : Peaks at δ 7.31 (s, 1H, furan H-5), 6.10 (m, 1H, furan H-3), 5.94 (d, J = 3.0 Hz, 1H, furan H-4), and 3.54 ppm (s, 6H, CH₂OB) .
- ¹³C NMR : Signals at δ 140.6 (furan C-5), 110.3–108.4 (furan C-3/C-4), and 72.9 ppm (B-OCH₂) .
- MS : A prominent [M⁻] peak at m/z 195.1 (APCI⁻) confirms molecular weight .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in crystallographic or spectroscopic data for this bicycloborate complex?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optimize geometry, aiding in assignments where experimental data conflict. For example, discrepancies in furan ring proton coupling constants (e.g., J = 3.0 Hz for H-4 in NMR vs. predicted values) may arise from solvent effects or dynamic processes. SHELX refinement tools (e.g., SHELXL) can model disorder in crystal structures, particularly for the sodium counterion or methyl groups .
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling using this sodium borate as a catalyst precursor?
Methodological Answer: The compound’s bicyclic borate structure enhances stability against hydrolysis, but side reactions (e.g., protodeboronation) may occur in aqueous conditions. Mitigation strategies include:
- Ligand Design : Use bulky ligands to shield the boron center.
- Solvent Optimization : Employ mixed solvents (e.g., H₂O/THF) to balance solubility and reactivity.
- Temperature Control : Lower reaction temperatures (25–40°C) reduce decomposition .
Table 2: Catalytic Performance in Cross-Coupling
| Substrate Pair | Yield (%) | Conditions |
|---|---|---|
| Aryl Bromide + Furan | 67 | H₂O/THF, 25°C, 12 h |
| Aryl Chloride + Pyridine | 42 | H₂O/DMF, 40°C, 24 h |
Q. How does the sodium counterion influence solubility and reactivity compared to analogous potassium or lithium salts?
Methodological Answer: Sodium salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to potassium analogs. Reactivity differences arise from ion-pairing effects: the smaller Na⁺ ion allows tighter association with the borate anion, potentially slowing transmetalation in catalytic cycles. Comparative studies with lithium salts (e.g., Lithium 1-(pyridin-2-yl) analog) show reduced stability in protic solvents due to weaker ion pairing .
Q. What experimental and theoretical approaches validate the electronic effects of the furan-2-yl substituent on boron’s Lewis acidity?
Methodological Answer:
- Experimental : Measure Lewis acidity via Gutmann-Beckett method (Δδ³¹P NMR shift using triethylphosphine oxide).
- Computational : Natural Bond Orbital (NBO) analysis quantifies charge distribution. The furan ring’s electron-withdrawing effect reduces boron’s electron density, enhancing Lewis acidity compared to phenyl-substituted analogs .
Data Contradiction Analysis
Example Issue : Discrepancies in reported ¹³C NMR signals for the bicycloborate core.
Resolution :
- Hypothesis 1 : Solvent-induced shifts (DMSO vs. CDCl₃).
- Hypothesis 2 : Dynamic puckering of the bicyclo[2.2.2]octane ring causing averaged signals.
Method : Variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to −60°C can resolve splitting, confirming dynamic processes .
Key Research Gaps
- Mechanistic Studies : Limited data on the sodium borate’s role in catalytic cycles (e.g., via in situ XAFS or ESI-MS).
- Biological Applications : Cytotoxicity and estrogen receptor affinity studies, as seen in doxorubicin conjugates, remain unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
